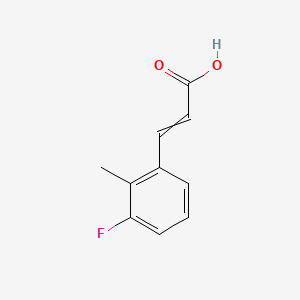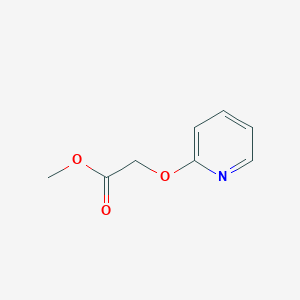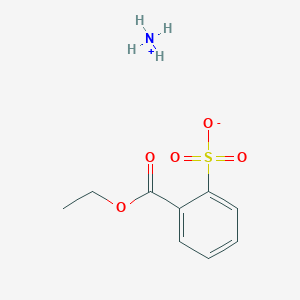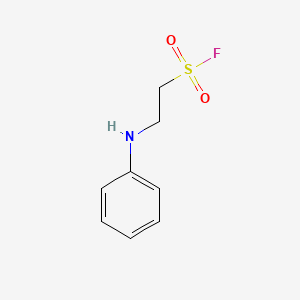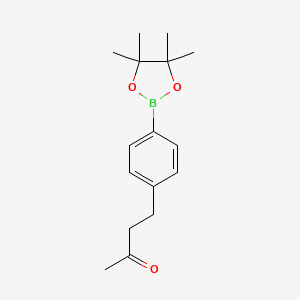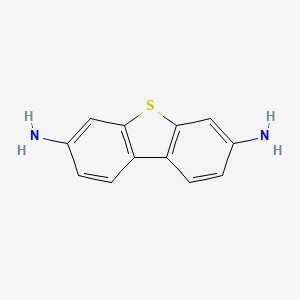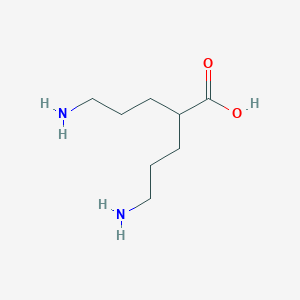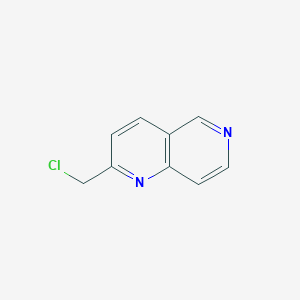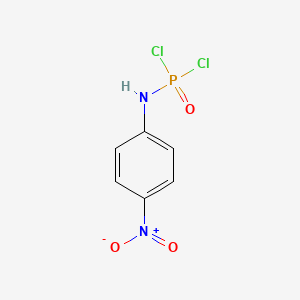
(4-Nitrophenyl)phosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)phosphoramidic dichloride is a chemical compound with the molecular formula C6H5Cl2N2O3P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound contains a nitrophenyl group attached to a phosphoramidic dichloride moiety, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-Nitrophenyl)phosphoramidic dichloride can be synthesized through the reaction of 4-nitroaniline with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-nitroaniline+POCl3→N-(4-nitrophenyl)phosphoramidic dichloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reducing Agents: Reducing agents such as hydrogen gas with a catalyst or metal hydrides can be used for the reduction of the nitro group.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphoramidic compounds can be formed.
Reduction Products: The reduction of the nitro group yields N-(4-aminophenyl)phosphoramidic dichloride.
Hydrolysis Products: Hydrolysis results in the formation of phosphoric acid derivatives and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)phosphoramidic dichloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)phosphoramidic dichloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The compound’s molecular targets include various functional groups in organic molecules, allowing it to participate in diverse chemical reactions. The pathways involved in its reactions are primarily substitution, reduction, and hydrolysis, leading to the formation of different products based on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl phosphorodichloridate: Similar in structure but lacks the phosphoramidic group.
N-phenyl phosphoramidic dichloride: Similar but without the nitro group, affecting its reactivity and applications.
Uniqueness
(4-Nitrophenyl)phosphoramidic dichloride is unique due to the presence of both the nitrophenyl and phosphoramidic dichloride groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable reagent in various fields of research.
Eigenschaften
CAS-Nummer |
51250-39-6 |
|---|---|
Molekularformel |
C6H5Cl2N2O3P |
Molekulargewicht |
254.99 g/mol |
IUPAC-Name |
N-dichlorophosphoryl-4-nitroaniline |
InChI |
InChI=1S/C6H5Cl2N2O3P/c7-14(8,13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H,9,13) |
InChI-Schlüssel |
WDBCWNNBYQDPNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NP(=O)(Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
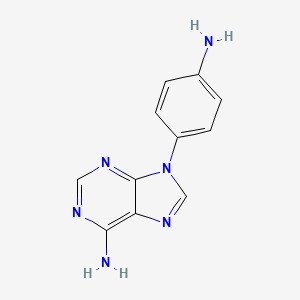
![5-(1,2-dithiolan-3-yl)-N-[2-(morpholin-4-yl)ethyl]pentanamide](/img/structure/B8753320.png)
![7-Chloro-benzo[1,4]dioxin-2-one](/img/structure/B8753328.png)
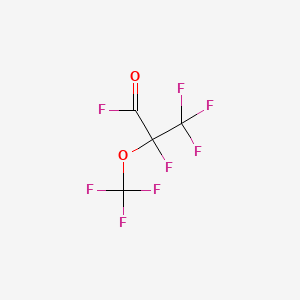
![1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-hydroxy-, ethyl ester](/img/structure/B8753345.png)
